N-(1,3-benzodioxol-5-yl)undecanamide
Description
N-(1,3-Benzodioxol-5-yl)undecanamide is a synthetic amide derivative featuring a 1,3-benzodioxole moiety linked to an 11-carbon aliphatic chain via an amide bond. This compound is part of a broader class of benzodioxol-containing amides studied for diverse pharmacological applications, including antimicrobial, anticancer, and antifungal activities .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)undecanamide |
InChI |
InChI=1S/C18H27NO3/c1-2-3-4-5-6-7-8-9-10-18(20)19-15-11-12-16-17(13-15)22-14-21-16/h11-13H,2-10,14H2,1H3,(H,19,20) |
InChI Key |
TWYSICZOQRHALV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
- N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (C₉H₈ClNO₃): This shorter-chain analogue replaces the undecanamide with a chloroacetamide group. Its molecular weight (213.62 g/mol) is significantly lower than the target compound, suggesting higher aqueous solubility but reduced membrane affinity .
- G-224 (13-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)-2,4,12-tridecatrienamide) :
Featuring a 13-carbon unsaturated chain, G-224 exhibits greater conformational flexibility and lipophilicity. The conjugated diene system may enhance interactions with hydrophobic binding pockets in biological targets, a property absent in the saturated undecanamide chain of the target compound .
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-(1,3-Benzodioxol-5-yl)undecanamide | C₁₈H₂₅NO₃ | 303.40 | 11-carbon chain, saturated amide |
| N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide | C₉H₈ClNO₃ | 213.62 | Chloroacetamide, short chain |
| G-224 | C₂₄H₃₀N₂O₃ | 394.51 | 13-carbon unsaturated chain, isobutyl |
Functional Analogues with Modified Linkages
- N-(1,3-Benzodioxol-5-yl)arylsulfonamides :
These derivatives replace the amide bond with a sulfonamide group. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), influencing ionization and bioavailability. reports weak antibacterial activity (MIC >100 µg/mL) for these compounds, likely due to reduced membrane penetration compared to lipophilic amides . - N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: A capsaicin analogue with a sulfonamide bond, this compound demonstrated cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM).
Heterocyclic and Hybrid Derivatives
- 3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide: This hybrid incorporates a 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity. The oxadiazole moiety may improve target affinity compared to simple amides, though its larger size (MW = 424.41 g/mol) could reduce bioavailability .
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide : A tripartite hybrid with imidazole and semicarbazone pharmacophores. The imidazole group enables coordination with metal ions in enzymatic active sites, a feature absent in the target compound .
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